molecular formula C9H22Cl2N2 B178217 3-(Azepan-1-yl)propan-1-amine dihydrochloride CAS No. 118979-65-0

3-(Azepan-1-yl)propan-1-amine dihydrochloride

Cat. No. B178217
CAS RN: 118979-65-0
M. Wt: 229.19 g/mol
InChI Key: MNSZZQJHMPGHDK-UHFFFAOYSA-N
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Description

“3-(Azepan-1-yl)propan-1-amine dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2 . It has a molecular weight of 229.19 g/mol . The compound is also known by several other names, including “1-(3-Amino-propyl)-homopiperidine Dihydrochloride” and "3-AZEPANYLPROPYLAMINE 2HCL" .


Molecular Structure Analysis

The InChI code for “3-(Azepan-1-yl)propan-1-amine dihydrochloride” is InChI=1S/C9H20N2.2ClH/c10-6-5-9-11-7-3-1-2-4-8-11;;/h1-10H2;2*1H . The Canonical SMILES representation is C1CCCN(CCCN)CC1.Cl.Cl .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . The exact mass is 228.1160041 g/mol and the monoisotopic mass is also 228.1160041 g/mol . The topological polar surface area is 29.3 Ų . The heavy atom count is 13 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on derivatives of azepane, which is structurally related to "3-(Azepan-1-yl)propan-1-amine dihydrochloride," has shown significant chemical reactivity and potential for the synthesis of novel compounds with varied applications. Studies have demonstrated the synthesis of novel compounds with antioxidant activity, emphasizing the role of different amino acids in enhancing these activities (H. V. Kumar, C. K. Kumar, & N. Naik, 2009). Additionally, the formation of azepine and thiazole structures through reactions with organometallic reagents has been explored, showcasing the versatility of azepane derivatives in chemical synthesis (V. Shagun & N. Nedolya, 2015).

Antimicrobial Activity

A study on 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides, related to the structural framework of "3-(Azepan-1-yl)propan-1-amine dihydrochloride," highlighted their potential antibacterial and antifungal activities. Some derivatives showed promising activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans, indicating the potential of azepane derivatives in developing new antimicrobial agents (Sergii Demchenko et al., 2020).

Antioxidant Properties

Derivatives of azepane have been synthesized and evaluated for their antioxidant activities. For instance, novel 5H-dibenz[b,f]azepine derivatives containing different aminophenols showed significant antioxidant properties in various in vitro models. These findings suggest that azepane derivatives can be potent antioxidants, which could be beneficial in combating oxidative stress-related diseases (H. Vijay Kumar & N. Naik, 2010).

Material Science Applications

Azepanium ionic liquids, derived from azepane, represent a new family of room-temperature ionic liquids with potential applications in green chemistry and material science. These compounds offer a sustainable alternative to traditional solvents and have been shown to possess unique properties such as wide electrochemical windows, which could be advantageous in various industrial and electrochemical applications (T. Belhocine et al., 2011).

Safety And Hazards

The compound is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding inhalation, contact with skin and eyes, and wearing suitable protective clothing and eye protection .

properties

IUPAC Name

3-(azepan-1-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c10-6-5-9-11-7-3-1-2-4-8-11;;/h1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSZZQJHMPGHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640692
Record name 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azepan-1-yl)propan-1-amine dihydrochloride

CAS RN

118979-65-0
Record name 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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